molecular formula C22H22N6O4S B2428550 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1020502-51-5

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2428550
CAS No.: 1020502-51-5
M. Wt: 466.52
InChI Key: BONPALJGKGVSLR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on the self-assembly process. These complexes have demonstrated significant antioxidant activity, assessed through various in vitro assays such as DPPH, ABTS, and FRAP. The study underscores the potential of pyrazole-acetamide derivatives in creating complexes with promising antioxidant properties (Chkirate et al., 2019).

Protein Inhibition

Another study focused on the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties. This research emphasizes the therapeutic potential of specifically designed pyrazole-acetamide derivatives in targeting proteins involved in inflammatory processes (Latli et al., 2015).

Antimicrobial Agents

Pyrazole-acetamide derivatives have also been explored for their antimicrobial properties. For instance, certain derivatives have been synthesized and tested for antimicrobial activity, exhibiting promising results against a range of microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Aly et al., 2011).

Antitumor Evaluation

Moreover, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. This research highlights the potential of these compounds in cancer therapy, with certain derivatives showing mild to moderate activity compared to known antitumor agents (El-Morsy et al., 2017).

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-30-15-10-9-14(11-16(15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONPALJGKGVSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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